molecular formula C9H10O4 B11965823 Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid CAS No. 16508-04-6

Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid

Cat. No.: B11965823
CAS No.: 16508-04-6
M. Wt: 182.17 g/mol
InChI Key: DVWBKCSKPCZFDE-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid, also known as norbornene dicarboxylic acid, is a bicyclic compound with a unique structure that makes it a valuable intermediate in organic synthesis. Its rigid bicyclic framework and the presence of two carboxylic acid groups make it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting anhydride to yield the dicarboxylic acid . The reaction typically requires heating and can be carried out in solvents such as toluene or xylene.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anhydrides, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism by which bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its unique structure. The rigid bicyclic framework and the presence of reactive carboxylic acid groups allow it to interact with different molecular targets and pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid is unique due to its combination of a rigid bicyclic structure and two carboxylic acid groups. This combination provides a versatile platform for chemical modifications and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

16508-04-6

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-5H,1-3H2,(H,10,11)(H,12,13)

InChI Key

DVWBKCSKPCZFDE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(=C2C(=O)O)C(=O)O

Origin of Product

United States

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